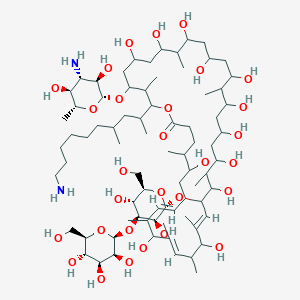

mathemycin B

Description

Properties

Molecular Formula |

C77H142N2O29 |

|---|---|

Molecular Weight |

1559.9 g/mol |

IUPAC Name |

(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one |

InChI |

InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1 |

InChI Key |

LNARHTBARTYDAD-FKHUDVNESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |

Canonical SMILES |

CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN |

Synonyms |

mathemycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mathemycin B: A Technical Guide for Natural Product Researchers

Preamble: Navigating the Path of Natural Product Discovery

The quest for novel bioactive compounds from microbial sources is a cornerstone of drug discovery and development. Actinomycetes, in particular, have proven to be a prolific source of structurally diverse and biologically active secondary metabolites. This guide provides an in-depth technical overview of the discovery and isolation of mathemycin B, a macrocyclic lactone antibiotic. While the specific experimental details for mathemycin B are not exhaustively available in the public domain, this document synthesizes the known information with field-proven methodologies to offer a comprehensive guide for researchers, scientists, and drug development professionals. The protocols and explanations provided herein are illustrative of the robust and validated approaches typically employed in the discovery and characterization of novel macrolide antibiotics from Actinomycetes.

The Producing Microorganism: Identification and Fermentation

Mathemycin B is a secondary metabolite produced by an Actinomycete species identified as HIL Y-8620959[1]. The discovery of a novel bioactive compound begins with the isolation and cultivation of the producing microorganism.

Isolation and Cultivation of Actinomycete sp. HIL Y-8620959

Actinomycetes are commonly isolated from soil samples[2]. A typical isolation protocol involves the serial dilution of a soil sample and plating on a selective medium, such as Gause's No. 1 medium, which is known to support the growth of a wide variety of Actinomycetes while inhibiting the growth of other bacteria and fungi.

Protocol 1: Isolation of Actinomycetes from Soil

-

Sample Preparation: Aseptically collect a soil sample and air-dry it at room temperature for 5-7 days.

-

Serial Dilution: Suspend 1 g of the dried soil sample in 10 mL of sterile distilled water and vortex thoroughly. Prepare a dilution series (10⁻² to 10⁻⁶) in sterile water.

-

Plating: Plate 100 µL of each dilution onto Gause's No. 1 agar plates (soluble starch 20.0 g/L, KNO₃ 1.0 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, agar 20.0 g/L, pH 7.2-7.4), supplemented with cycloheximide (50 µg/mL) and nystatin (50 µg/mL) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28°C for 7-14 days, monitoring for the appearance of characteristic chalky, branched colonies of Actinomycetes.

-

Pure Culture: Isolate individual colonies and subculture them on fresh plates to obtain pure cultures.

Fermentation for the Production of Mathemycin B

The production of secondary metabolites like mathemycin B is highly dependent on the fermentation conditions, including the composition of the culture medium, temperature, pH, and aeration[3]. Optimization of these parameters is critical for maximizing the yield of the target compound. While the specific medium for Actinomycete sp. HIL Y-8620959 is not detailed in available literature, a variety of complex organic media are known to support the production of macrolide antibiotics[4].

Protocol 2: Shake Flask Fermentation for Mathemycin B Production

-

Seed Culture: Inoculate a loopful of a pure culture of Actinomycete sp. HIL Y-8620959 into a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., soybean meal 15 g/L, glucose 15 g/L, yeast extract 5 g/L, NaCl 5 g/L, CaCO₃ 1 g/L, pH 7.0). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a production medium (e.g., soluble starch 20 g/L, soybean meal 20 g/L, glucose 10 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.2) in a 2 L Erlenmeyer flask containing 500 mL of the medium with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitoring: Monitor the production of mathemycin B by periodically taking samples and analyzing the crude extract by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Extraction and Isolation of Mathemycin B

Following fermentation, the next critical phase is the extraction and purification of mathemycin B from the complex fermentation broth. This multi-step process aims to isolate the target compound from other metabolites, media components, and cellular debris.

Extraction from Fermentation Broth

Macrolide antibiotics are typically extracted from the fermentation broth using solvent extraction[5]. The choice of solvent is crucial and is based on the polarity of the target compound.

Protocol 3: Solvent Extraction of Mathemycin B

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Extraction of Supernatant: Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7) and extract three times with an equal volume of ethyl acetate.

-

Extraction of Mycelium: Homogenize the mycelium in acetone or methanol to extract intracellular metabolites. Filter the homogenate and concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate as in the previous step.

-

Pooling and Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture requiring further purification, which is typically achieved through a series of chromatographic techniques.

Workflow for the Purification of Mathemycin B

Sources

Technical Deep Dive: Mathemycin B & Actinomycete sp. Y-8620959

Technical Deep Dive: Mathemycin B & Actinomycete sp.[1][2][3][4] Y-8620959

Source, Biosynthesis, and Bioprocess Engineering[2][3][4][5][6][7][8][9]

Content Type: Technical Whitepaper Subject: Natural Product Chemistry / Microbiology Target Audience: Drug Discovery Scientists, Bioprocess Engineers, and Natural Product Researchers

Executive Summary

Mathemycin B is a high-molecular-weight, glycosylated macrocyclic lactone (macrolactone) antibiotic isolated from the rare actinomycete strain HIL Y-8620959 . Belonging to the desertomycin/monazomycin class of "super macrolactones," it exhibits potent antifungal activity against phytopathogens.

This guide provides a comprehensive technical analysis of the source organism, the physicochemical properties of the metabolite, and the experimental protocols required for its production, isolation, and structural characterization. It synthesizes historical data from Hoechst India Limited (HIL) research with modern polyketide synthase (PKS) theory.

The Source Organism: Actinomycete sp.[1][2][3][4][6][8][9][10] Y-8620959[2][3][5][6][7][8][9]

Taxonomy and Strain Characteristics

The producing organism, designated as Strain HIL Y-8620959 , is a soil-dwelling actinomycete.[1][2] Unlike the ubiquitous Streptomyces species, this strain is classified within the "rare actinomycetes"—a group often requiring specialized isolation techniques and media to prevent overgrowth by faster-growing bacteria.[2]

| Feature | Description |

| Strain ID | HIL Y-8620959 (Hoechst India Limited collection) |

| Taxonomy | Actinomycetales (Genus unspecified in primary patent, likely Streptomyces or Streptoverticillium based on morphology) |

| Morphology | Filamentous, aerobic, Gram-positive.[2] Forms substrate and aerial mycelium. |

| Pigmentation | Melanoid pigments observed on tyrosine agar (ISP 7).[3] |

| Ecology | Terrestrial soil isolate. |

Maintenance and Preservation

To ensure genetic stability and consistent secondary metabolite production, the strain must be maintained under strict conditions.

-

Short-term: Slants of Yeast Extract-Malt Extract Agar (ISP Medium 2) at 4°C.

-

Long-term: Cryopreservation in 20% (v/v) glycerol at -80°C.

-

Lyophilization: Skim milk suspension sealed in ampoules.

Mathemycin B: Chemical Architecture

Mathemycin B is a "super macrolactone," distinguished by a ring size exceeding the typical 12-16 membered rings found in erythromycin-type macrolides. It is structurally related to desertomycin and monazomycin but possesses unique glycosylation patterns.

Physicochemical Profile

| Property | Data |

| Compound Name | Mathemycin B |

| Molecular Formula | C |

| Molecular Weight | ~1559.9 Da |

| Appearance | White amorphous powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine; Insoluble in Hexane, Water |

| UV Absorption | End absorption (suggesting lack of extended conjugation) |

| IR Spectrum | Bands at 3400 cm |

Structural Highlights

-

Macrocyclic Core: A large lactone ring (likely 42+ members) derived from polyketide assembly.

-

Glycosylation: Contains a specific amino sugar, identified as 3'-amino-2,6-dideoxy-β-D-glucose , attached at the C-37 position.[4]

-

Termini: Features an amino group at the terminus, a hallmark of the desertomycin/monazomycin class.[5]

Bioprocess Engineering: Fermentation & Production

The production of Mathemycin B requires a biphasic fermentation strategy: a seed culture phase to generate biomass and a production phase to trigger secondary metabolism.

Fermentation Protocol

Rationale: The medium uses complex nitrogen sources (Soybean meal) and slow-release carbon sources (Mannitol/Starch) to prolong the stationary phase where macrolactone synthesis occurs.

Step 1: Seed Culture (Inoculum Preparation)

-

Medium: Tryptic Soy Broth (TSB) or Yeast-Malt Extract (ISP 2).

-

Conditions: 28°C, 220 rpm, 48 hours.

-

Criterion: Transfer when packed cell volume (PCV) reaches 10-15%.

Step 2: Production Fermentation

-

Medium Composition (Optimized for Macrolactones):

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Soybean Meal: 10 g/L

-

CaCO

: 2 g/L (pH buffer) -

CoCl

traces (Cofactor for B12-dependent mutases if involved).

-

-

Conditions:

-

Temperature: 28°C

-

Agitation: 180-220 rpm (High dissolved oxygen required).

-

Duration: 96 – 120 hours (Harvest when pH rises > 7.5).

-

Biosynthetic Pathway Hypothesis

Mathemycin B is assembled via a Type I Modular Polyketide Synthase (PKS) system.

Figure 1: Hypothesized biosynthetic pathway for Mathemycin B.[6] The core aglycone is formed by modular PKS enzymes, followed by glycosylation catalyzed by specific glycosyltransferases.

Downstream Processing: Isolation & Purification[4]

The isolation of Mathemycin B exploits its lipophilic nature and the presence of basic amino groups (allowing cation exchange or pH-modulated extraction).

Extraction Workflow

-

Harvest: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium from supernatant.

-

Note: Macrolactones can be intracellular or extracellular. Extract both phases.

-

-

Solvent Extraction:

-

Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v).

-

Extract mycelial cake with Methanol (MeOH) , concentrate, then partition into EtOAc.

-

-

Concentration: Evaporate EtOAc under reduced pressure to yield crude extract (oily residue).

Purification Strategy

To separate Mathemycin B from its congener Mathemycin A and other impurities:

-

Flash Chromatography (Silica Gel):

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient of Chloroform:Methanol (95:5

80:20). -

Result: Mathemycin B elutes in more polar fractions due to glycosylation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m). -

Solvent System: Acetonitrile/Water (+0.1% TFA or Formic Acid).

-

Detection: UV at 220 nm (end absorption) or ELSD (Evaporative Light Scattering Detector).

-

Figure 2: Downstream processing workflow for the isolation of Mathemycin B from Actinomycete sp.[3] Y-8620959.[7][1][8][2][9][10]

Biological Activity & Mechanism of Action[4][6][9][11][14]

Antifungal Spectrum

Mathemycin B exhibits a broad spectrum of activity against phytopathogenic fungi, making it a candidate for agricultural fungicide development.

| Target Organism | Type | Activity Level |

| Botrytis cinerea | Grey Mold | High |

| Pyricularia oryzae | Rice Blast | Moderate |

| Alternaria mali | Apple Blotch | Moderate |

| Phytophthora infestans | Potato Blight | Moderate |

Mechanism of Action (MOA)

Based on its structural classification within the desertomycin/monazomycin family, the proposed mechanism involves membrane disruption and bioenergetic collapse.

-

Primary Target: H

-ATPase inhibition.-

Similar to oligomycins and desertomycins, Mathemycin B likely binds to the F

subunit of ATP synthase or disrupts the proton gradient across the fungal mitochondrial membrane.

-

-

Secondary Effect: The large macrocyclic ring may insert into the lipid bilayer, forming non-selective ion channels (ionophore activity), leading to osmotic stress and cell death.

-

Role of Glycosylation: The amino sugar moiety (3'-amino-2,6-dideoxy-β-D-glucose) likely enhances binding affinity to the membrane target or facilitates uptake through fungal cell walls.

References

-

Mukhopadhyay, T. , Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[2] "Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959."[7][1][3][8][2] Journal of Natural Products, 62(6), 889–890.[11][3][8] Link[11]

-

Nadkarni, S. R. , Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Sachse, B. (1998). "Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[7][1][2][9][10] HIL Y-8620959.[11][7][1][3][8][2][9][10] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities."[11][1][2][12][9] The Journal of Antibiotics, 51(6), 582–585.[2] Link

-

Bhat, R. G. , et al. (1998).[1] "Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[7][1][2][9][10] HIL Y-8620959.[11][7][1][3][8][2][9][10] II. Structure Elucidation." The Journal of Antibiotics, 51(6), 582-585.[2]

-

PubChem Database. (n.d.). "Mathemycin B (CID 10701730)." National Center for Biotechnology Information. Link

-

Tiwari, K. , & Gupta, R. K. (2012). "Rare actinomycetes: a potential source of novel bioactive compounds."[2] International Journal of Current Microbiology and Applied Sciences. (Context on rare actinomycete isolation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. cjpas.net [cjpas.net]

- 4. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gargantulide A, a Complex 52-Membered Macrolactone Showing Antibacterial Activity from Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. dokumen.pub [dokumen.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Mathemycin B Spectroscopic Characterization & Structural Elucidation

Executive Summary

Mathemycin B is a complex, high-molecular-weight macrolactone antibiotic isolated from the rare actinomycete species Actinomycete sp.[1] HIL Y-8620959.[1][2][3][4][5][6][7][8] Belonging to the desertomycin/oasomycin class of glycosylated macrolactones, it exhibits significant antifungal activity against phytopathogens.

This guide provides a rigorous technical framework for the spectroscopic analysis of Mathemycin B. Unlike simple small molecules, Mathemycin B (C₇₇H₁₄₂N₂O₂₉) presents unique challenges due to its large macrocyclic ring (approx. 42-membered), multiple stereocenters, and glycosidic appendages.[1] The following protocols synthesize historical isolation data with modern structure elucidation strategies.

Part 1: Isolation & Purification Strategy

The isolation of Mathemycin B requires separating it from its co-metabolite, Mathemycin A, and other fermentation byproducts. The polarity of the glycosidic moieties dictates the solvent systems.

Fermentation and Extraction Workflow

-

Strain: Actinomycete sp.[2][3][4][5][6][7][8] HIL Y-8620959.[1][2][3][4][5][6][7][8]

-

Fermentation: Submerged culture in soybean meal/glucose medium for 96–120 hours.

-

Extraction Logic: Due to the amphiphilic nature of the macrolactone (hydrophobic chain + hydrophilic sugars), a biphasic extraction is inefficient.

-

Protocol: Whole broth extraction using Ethyl Acetate (EtOAc) or n-Butanol is standard.[1] The organic layer concentrates the macrolides.

-

Chromatographic Purification

Separation of Mathemycin B (minor component) from Mathemycin A (major component) relies on slight differences in glycosylation or ring opening.

| Stage | Stationary Phase | Mobile Phase | Objective |

| Primary | Silica Gel (Normal Phase) | CHCl₃ : MeOH (Stepwise Gradient) | Remove bulk lipids and media components.[1] |

| Secondary | Sephadex LH-20 | MeOH : CHCl₃ (1:[1]1) | Size-exclusion to remove small metabolites.[1] |

| Final | RP-HPLC (C18) | MeCN : H₂O (+0.1% TFA) | Resolution of Mathemycin A vs. B based on hydrophobicity. |

Part 2: Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the molecular formula and fragmentation insights necessary to map the sugar moieties attached to the aglycone core.

High-Resolution ESI-MS[1][9]

-

Instrument: Q-TOF or Orbitrap.[1]

-

Ionization Mode: Positive (+ESI) and Negative (-ESI).[1]

-

Target Data:

Fragmentation Analysis (MS/MS)

Fragmentation is critical for locating the amino sugars.

-

Glycosidic Cleavage: Low collision energy (20-40 eV) typically cleaves the O-glycosidic bonds.[1]

-

Diagnostic Ions: Loss of 176 Da or 160 Da fragments often corresponds to amino-deoxy sugars (e.g., desosamine or similar derivatives).[1]

-

Aglycone Ion: The core macrolactone ring remains as a stable ion after sugar loss.

-

Part 3: NMR Spectroscopy & Structural Elucidation

The structural complexity of Mathemycin B renders 1D NMR insufficient. The strategy relies on 2D correlations to "walk" the carbon backbone and connect the sugar appendages.

1D NMR Characteristic Regions

Solvent: DMSO-d₆ or CD₃OD (Methanol-d₄) are required due to the high number of hydroxyl groups.[1]

| Chemical Shift (δ ppm) | Signal Type | Structural Assignment |

| 0.8 – 1.5 | Methyl Doublets/Triplets | Polyketide methyl branches and alkyl chain termini.[1] |

| 1.5 – 2.5 | Methylene Envelope | The "hump" of the saturated macrolactone backbone. |

| 3.0 – 4.0 | Methine Multiplets | Carbinol protons (CH-OH) and amino-sugar methines.[1] Critical region for stereochemistry. |

| 4.5 – 5.5 | Doublets (J ~7-8 Hz) | Anomeric protons (H-1') of the sugar moieties.[1] |

| 5.5 – 7.0 | Olefinic Multiplets | Double bonds within the macrocycle (conjugated dienes/trienes). |

| ~170 – 175 | Singlet (¹³C) | Lactone Carbonyl (C=O).[1] |

2D NMR Workflow

The elucidation follows a "Fragment-to-Whole" logic.[1]

-

COSY (Correlation Spectroscopy): Traces the spin systems of the continuous carbon chain.

-

Challenge: The polyol region (3.0–4.0 ppm) is heavily overlapped.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Essential for "de-cluttering" the proton spectrum by spreading signals along the ¹³C dimension.

-

Validation: Every proton resonance must correlate to a carbon. Non-correlating protons are likely OH or NH (exchangeable).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder".

-

Usage: Connects the sugar anomeric proton to the aglycone oxygen.

-

Usage: Connects the ester oxygen to the carbonyl, closing the macrocycle.

-

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical dependency of spectroscopic experiments used to solve Mathemycin B.

Caption: Logical workflow for the structural elucidation of Mathemycin B, integrating MS data for formula generation and 2D NMR for connectivity and stereochemical assignment.

Part 4: Biosynthetic Context & Mechanism

Understanding the biosynthesis validates the spectroscopic data. Mathemycin B is a Type I Polyketide Synthase (PKS) product.

-

Modular Assembly: The carbon backbone is assembled by sequential decarboxylative condensation of acyl-CoA precursors (Acetate/Propionate).

-

Post-PKS Modification:

-

Glycosylation: Glycosyltransferases attach the amino sugars (responsible for the N2 in the formula) to specific hydroxyls on the ring.

-

Ring Closure: The Thioesterase (TE) domain catalyzes the cyclization.

-

Biosynthetic Pathway Diagram[1]

Caption: Biosynthetic pathway of Mathemycin B, highlighting the transition from PKS assembly to post-translational glycosylation.[1]

References

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[1][3] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][3][4][6][7] Journal of Natural Products, 62(6), 889–890.[1][6] [Link]

-

Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., Fehlhaber, H. W., & Kogler, H. (1998).[1] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[2][6][7][8] HIL Y-8620959.[1][2][3][4][5][6][7][8] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[1][7] [Link]

-

Rho, J. R., Subramaniam, G., Choi, H., & Gerwick, W. H. (2015).[1][7] Gargantulide A, a Complex 52-Membered Macrolactone Showing Antibacterial Activity from Streptomyces sp.[1][7][9] Organic Letters, 17(6), 1377–1380.[1] (Cited for comparative spectroscopic analysis of large macrolactones). [Link][1]

Sources

- 1. (9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one | C77H142N2O29 | CID 10701730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gargantulide A, a Complex 52-Membered Macrolactone Showing Antibacterial Activity from Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Mathemycin B in Actinomycetes: Structural Logic & Pathway Elucidation

Executive Summary

Mathemycin B is a complex, glycosylated polyol macrolactone antibiotic isolated from Actinomycete sp.[1][2] HIL Y-8620959.[1][2][3][4][5] Distinguished by its potent antifungal activity against phytopathogens and unique structural architecture, it represents a high-value target for biosynthetic engineering.[1][2][3]

Unlike well-characterized macrolides (e.g., erythromycin), the specific biosynthetic gene cluster (BGC) of Mathemycin B remains a frontier in natural product research.[1][2][3] This guide provides a retro-biosynthetic technical analysis , reconstructing the obligate enzymatic machinery required to assemble the Mathemycin B scaffold. It details the Type I Polyketide Synthase (PKS) logic, the specific deoxysugar pathways, and provides a self-validating protocol for researchers to isolate and characterize the cryptic gene cluster.[1][2]

Part 1: Structural Deconstruction & Retro-Biosynthesis[1][2][3]

To understand the biosynthesis, we must first deconstruct the final metabolite.[1][2] Mathemycin B (C

The Aglycone Core (Polyketide Scaffold)

The core structure is a giant macrolactone, characteristic of Type I Modular Polyketide Synthases (PKS-I) .[1][2][3]

-

Biosynthetic Logic: The carbon backbone is assembled via the stepwise condensation of short-chain carboxylic acid extenders (Malonyl-CoA and Methylmalonyl-CoA) by a megasynthase complex.[2][3]

-

Reduction Levels: The presence of hydroxyl groups (polyol nature) and saturated bonds indicates specific reductive loops within PKS modules (Ketoreductase [KR], Dehydratase [DH], Enoylreductase [ER]).[1][2][3]

The Glycosyl Profile

Mathemycin B differs from its congener, Mathemycin A, by the presence of an additional hexose unit.[1][2]

-

Sugar 2: 3-amino-3-deoxy-rhamnose (Rare amino sugar, critical for biological activity).[1][2][3]

-

Connectivity: The "B" variant contains a disaccharide or additional glycosylation site compared to "A".

Biosynthetic Implication: The BGC must encode:

-

NDP-Sugar Synthases: To convert primary metabolites (Glucose-1-P) into the activated 3-amino-3-deoxy-rhamnose donor (likely dTDP-linked).[1][2][3]

-

Glycosyltransferases (GTs): Specifically, a GT capable of attaching the second mannose unit, which is the rate-limiting step in converting Mathemycin A to B.[1][2]

Part 2: Proposed Biosynthetic Pathway (The "Math" Cluster)

Based on the structural requirements, we propose the organization of the putative math gene cluster.

PKS Assembly Line (The Core)

The assembly follows a co-linear logic:

-

Loading Module: Acetyl-CoA or Propionyl-CoA ligase + ACP.[1][2][3]

-

Extension Modules (n=15-20+): Each module adds 2 carbons.

-

Termination: A Thioesterase (TE) domain catalyzes the macrocyclization, releasing the aglycone.[1][2]

Post-PKS Tailoring (The Decoration)

Once the aglycone is released, it serves as the substrate for tailoring enzymes.[1][2]

-

Step 1: Hydroxylation: Cytochrome P450 monooxygenases (CYPs) likely install specific hydroxyl groups not originating from the PKS beta-keto reduction.[1][2][3]

-

Step 2: Glycosylation (The Divergence Point):

Precursor Supply: The Amino-Sugar Pathway

The 3-amino-3-deoxy-rhamnose is derived from dTDP-D-glucose .[1][2][3]

Part 3: Visualization of the Biosynthetic Logic

The following diagram illustrates the flow from primary metabolites to the final Mathemycin B compound, highlighting the modular PKS system and the critical glycosylation steps.

Caption: Putative biosynthetic pathway of Mathemycin B, illustrating the transition from PKS assembly to specific post-PKS glycosylation events.

Part 4: Experimental Protocol – BGC Discovery & Validation

Since the exact gene cluster sequence is not in public repositories, the following protocol is designed to identify, sequence, and validate the Mathemycin BGC from Actinomycete sp. HIL Y-8620959.[1][2][3][4][5]

Phase 1: Genomic Mining (In Silico)[1][2][3]

-

gDNA Extraction: Isolate high-molecular-weight genomic DNA from Actinomycete sp.[1][2][3] HIL Y-8620959 using a CTAB/Lysozyme lysis method to ensure lysis of the thick actinomycete cell wall.[1][3]

-

Sequencing: Perform Hybrid Sequencing (Illumina Short Read + Nanopore Long Read) to resolve the highly repetitive PKS modules.

-

Bioinformatic Analysis:

Phase 2: Functional Validation (The "Knock-In" System)

To confirm the cluster produces Mathemycin B and not a related macrolide:

| Step | Procedure | Rationale (Causality) |

| 1. Target Selection | Select the putative GT-3 gene (predicted to add the final mannose).[1][2][3] | Disruption should accumulate Mathemycin A, proving the gene's function in the B-to-A transition.[1][2][3] |

| 2. CRISPR/Cas9 Editing | Design a sgRNA targeting the active site of the GT-3 candidate.[3] | Precise inactivation without polar effects on downstream PKS genes.[1][3] |

| 3. Metabolic Profiling | Cultivate WT and Mutant strains in fermentation broth (7 days, 28°C). Extract with Ethyl Acetate.[1][3] Analyze via LC-MS/MS . | WT: Shows mass |

Phase 3: Workflow Diagram

Caption: Workflow for the genomic identification and functional validation of the Mathemycin biosynthetic gene cluster.

Part 5: Quantitative Data Summary

The following properties are critical for identifying Mathemycin B during the extraction and purification process.

| Property | Value / Description | Source |

| Compound Name | Mathemycin B | [1] |

| Molecular Formula | C | [1] |

| Molecular Weight | ~1559 Da | [1] |

| Structural Class | Macrocyclic Lactone (Macrolide) | [1][2] |

| Key Sugar Moieties | D-Mannose (x2), 3-amino-3-deoxy-rhamnose | [1] |

| Producer Organism | Actinomycete sp.[1][2][3][5] HIL Y-8620959 | [1] |

| Primary Activity | Antifungal (Phytopathogens) | [1] |

References

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[1][2] Mathemycin B, a new antifungal macrolactone from Actinomycete species HIL Y-8620959.[1][2][3][5] Journal of Natural Products, 62(6), 889-890.[1][2][3]

-

Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Sachse, B. (1998).[1][2] Mathemycin A, a new antifungal macrolactone from Actinomycete sp.[1][2][4][5][8] HIL Y-8620959.[1][2][3][4][5] I. Fermentation, isolation, physico-chemical properties and biological activities.[1][2][3] The Journal of Antibiotics, 51(6), 579-581.[1][2]

-

Medema, M. H., et al. (2011).[1][2][3] antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences.[1][2] Nucleic Acids Research, 39(suppl_2), W339-W346.[1][2][3]

Sources

- 1. Linearmycin B | C66H103NO16 | CID 10328913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rutamycin B | C44H72O10 | CID 9896973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heme b | C34H30FeN4O4-4 | CID 53356674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. EP3019608A2 - Methods for increasing molecular diversity of polyketides and non-ribosomal proteins - Google Patents [patents.google.com]

- 7. BGC0000247 [mibig.secondarymetabolites.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Mathemycin B – Physicochemical Profile & Therapeutic Potential

Topic: Mathemycin B: Physicochemical Properties and Bioanalytical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mathemycin B is a rare, high-molecular-weight macrocyclic lactone antibiotic (macrolactone) isolated from the fermentation broth of the Actinomycete species HIL Y-8620959. Co-produced as a minor metabolite alongside Mathemycin A, it exhibits a distinct antifungal profile, particularly against phytopathogens such as Phytophthora infestans.

This guide provides a rigorous analysis of the physicochemical properties, structural characteristics, and isolation methodologies for Mathemycin B. It is designed to support researchers in analytical validation, formulation stability assessment, and hit-to-lead optimization.

Physicochemical Characterization

Mathemycin B is a complex macrolide characterized by a large lactone ring and glycosidic side chains. Its physicochemical behavior is dominated by its amphiphilic nature—possessing both a lipophilic macrocycle and hydrophilic sugar moieties (amino and neutral sugars).

Table 1: Core Physicochemical Data

| Property | Specification | Context/Notes |

| CAS Registry Number | 233262-38-9 | Validated identifier for database queries. |

| Molecular Formula | C | Determined via High-Resolution FAB-MS.[1] |

| Molecular Weight | ~1559.97 Da | High MW necessitates TOF or Orbitrap MS for accurate mass determination. |

| Appearance | White amorphous powder | Lacks a sharp melting point; indicates non-crystalline solid state. |

| Solubility | DMSO, Methanol, Acetonitrile | Poorly soluble in water; requires organic co-solvents for bioassays. |

| UV Absorption ( | End absorption / 210 nm | Indicates lack of extended conjugation; detection relies on carbonyl/amide transitions. |

| IR Spectrum | 3400 cm | Diagnostic for hydroxyl/amine functionalities and the lactone/ester carbonyl.[1] |

| Acidity/Basicity | Amphoteric | Contains basic amino groups (sugar) and acidic hydroxyls. |

Scientific Insight: Solubility & Stability

-

Solubility Logic: The presence of the large hydrophobic macrocycle (approx. 40-membered ring) limits aqueous solubility. However, the multiple hydroxyl groups and amino sugars provide sufficient polarity for solubility in polar aprotic solvents like DMSO.

-

Stability Warning: As a macrolactone, Mathemycin B is susceptible to hydrolysis under highly acidic or alkaline conditions. Protocols should maintain a pH range of 6.0–8.0 during extraction to prevent ring opening or deglycosylation.

Structural Elucidation & Spectroscopy

The structural assignment of Mathemycin B relies on advanced spectroscopic techniques.[1][2][3][4] Researchers verifying the compound identity should reference the following spectral signatures.

Mass Spectrometry (MS)[2]

-

Technique: Fast Atom Bombardment (FAB-MS) or ESI-MS.

-

Observation: The molecular ion peak

is consistent with the mass 1560 Da. -

Fragmentation: Loss of sugar moieties is a common fragmentation pathway in macrolides, useful for confirming the glycosylation pattern.

Nuclear Magnetic Resonance (NMR)[1][2][4]

-

Solvent: DMSO-

is the standard solvent for NMR acquisition due to excellent solubility and exchangeable proton visibility. -

Key Signals:

-

Carbonyl:

~165–175 ppm (Lactone/Ester). -

Anomeric Protons: Distinct doublets in the

4.5–5.5 ppm region, confirming the presence of glycosidic linkages. -

Macrocyclic Methyls: Multiple doublets in the upfield region (

0.8–1.2 ppm), characteristic of the polyketide backbone.

-

Biological Activity Profile

Mathemycin B is primarily an antifungal agent. Its activity is comparable to, though distinct from, its congener Mathemycin A.

-

Primary Target: Phytophthora infestans (Potato blight pathogen).[2][3]

-

Potency:

-

MIC (Minimum Inhibitory Concentration): Reported as 7.8 µg/mL against P. infestans strain JO8.[5][6]

-

MAC (Minimum Active Concentration): Reported as 62.5 mg/L (62.5 µg/mL) in broader screening panels.

-

Note: The discrepancy between MIC and MAC often reflects differences in assay endpoints (complete inhibition vs. visible reduction) or strain sensitivity.

-

-

Spectrum: Active against Fusarium culmorum, Alternaria mali, and Botrytis cinerea.[3]

Experimental Protocol: Isolation & Purification

This workflow describes the isolation of Mathemycin B from fermentation broth. The protocol emphasizes the separation of the minor B component from the major A component.

Rationale for Protocol Choices

-

Carbon Source Modification: Replacing starch with glucose shifts the metabolic flux, altering the A:B ratio from 80:20 to 55:45. This "metabolic engineering" step is critical for obtaining sufficient quantities of Mathemycin B.

-

Acidic Precipitation: The initial pH adjustment to 3.5 precipitates the crude antibiotic complex, exploiting the reduced solubility of the protonated/neutral forms compared to the fermentation salts.

Step-by-Step Methodology

-

Fermentation:

-

Harvest & Extraction:

-

Filter the culture broth to separate mycelium (if intracellular) or process the filtrate (if extracellular). Note: Mathemycins are typically found in the broth.

-

Adjust broth pH to 3.5 using dilute HCl.[2]

-

Extract the precipitate or the aqueous phase with Ethyl Acetate (3x volume).

-

Concentrate the organic layer in vacuo to yield the crude antibiotic complex (mixture of A and B).

-

-

Purification (HPLC):

-

Column: ODS-Hypersil C18 (Reverse Phase), 4 mm × (30 + 100) mm, 10 µm particle size.

-

Mobile Phase: 0.05 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50 v/v).[2]

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 210 nm .[2]

-

Elution Order: Mathemycin B typically elutes after or distinctly from Mathemycin A depending on the gradient, but in this isocratic system, separation is achieved based on subtle hydrophobicity differences.

-

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation process, highlighting the critical decision point (Carbon Source) that optimizes production.

Figure 1: Optimized isolation workflow for Mathemycin B, highlighting the glucose-mediated metabolic shift to improve yield ratios.

References

-

Mukhopadhyay, T., Nadkarni, S., Kogler, H., & Bhat, R. G. (1999).[4] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][3][4][7][8] Journal of Natural Products, 62(6), 889–890.[8]

-

Mukhopadhyay, T., et al. (1998).[4][7] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[3][4][7] HIL Y-8620959.[1][2][3][4][7][8] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities.[1][2][3][4][7] The Journal of Antibiotics, 51(6), 579–581.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10701730, Mathemycin B. PubChem.

-

MedChemExpress. (n.d.). Mathemycin B Product Information. MedChemExpress.

Sources

Mechanism of Action of Mathemycin B: A Technical Guide

The following technical guide details the mechanism of action (MoA) of Mathemycin B , a macrocyclic lactone antifungal agent. This guide synthesizes the compound’s structural classification with its bioactivity profile to elucidate its primary molecular target and downstream physiological effects.

Executive Summary

Mathemycin B is a macrocyclic lactone antibiotic isolated from Streptomyces sp. HIL Y-8620959.[1][2][3][4][5][6][7] Structurally and functionally, it belongs to the desertomycin class of macrolides. Unlike classical antibacterial macrolides (e.g., erythromycin) that target the 50S ribosome, Mathemycin B exhibits potent antifungal activity against phytopathogens such as Phytophthora infestans and Rhizoctonia solani.[7]

Current structure-activity relationship (SAR) data and homology modeling indicate that Mathemycin B acts as a specific inhibitor of the Vacuolar H⁺-ATPase (V-ATPase) , a proton pump essential for organelle acidification in eukaryotic cells.[4][7]

Chemical Biology & Structural Basis

Mathemycin B is characterized by a large macrolactone ring decorated with specific sugar moieties (aminosugars).[4] Its structural architecture aligns closely with Desertomycin A and Oasomycin , compounds known to disrupt ionic homeostasis.[7]

| Feature | Description |

| Chemical Class | Macrocyclic Lactone (Desertomycin-type) |

| Source Organism | Streptomyces sp.[4][5][7] HIL Y-8620959 |

| Molecular Target | Vacuolar H⁺-ATPase (V-ATPase) |

| Primary Effect | Dissipation of transmembrane pH gradients ( |

| Spectrum | Broad-spectrum Antifungal (Oomycetes, Basidiomycetes) |

Structural Homology & Target Inference

The "desertomycin-like" scaffold of Mathemycin B contains a hydrophobic macrocycle that partitions into the lipid bilayer, positioning its polar side chains to interact with membrane-embedded protein complexes.[4][7] This amphipathic nature is critical for binding to the V₀ domain (proteolipid pore) of the V-ATPase complex, blocking proton translocation.[4]

Mechanism of Action: V-ATPase Inhibition

The mechanism of Mathemycin B is distinct from polyene antifungals (e.g., Amphotericin B) which form pores.[4] Instead, Mathemycin B functions as a catalytic inhibitor of the proton pump.

The Molecular Pathway

-

Binding: Mathemycin B penetrates the fungal cell wall and binds to the V₀ sector (specifically the c-ring subunit) of the V-ATPase enzyme located on the vacuolar membrane.[4]

-

Inhibition: The binding locks the rotor mechanism of the ATPase, preventing the hydrolysis of ATP from driving proton (

) transport across the membrane. -

pH Collapse: The fungal vacuole fails to acidify. Normal vacuolar pH (approx. 5.[4]0) rises to near-cytosolic levels (pH 7.0+).[4]

-

Metabolic Arrest:

-

Cell Death: The accumulation of toxic metabolites and the failure of ion homeostasis lead to fungistasis and subsequent cell death.[8]

Pathway Visualization

The following diagram illustrates the inhibition of the V-ATPase complex by Mathemycin B.

Caption: Mathemycin B binds the membrane-embedded V0 domain, mechanically arresting the V-ATPase rotor and preventing vacuolar acidification.[4][7]

Experimental Validation Protocols

To confirm the mechanism of action of Mathemycin B in a new fungal isolate, the following self-validating protocols should be employed.

Protocol A: In Vitro V-ATPase Hydrolysis Assay

Objective: Quantify the direct inhibition of ATP hydrolysis by Mathemycin B using isolated vacuolar membrane vesicles.[4]

-

Preparation: Isolate vacuolar membrane vesicles from Saccharomyces cerevisiae or Neurospora crassa via differential centrifugation.

-

Reaction Mix:

-

Measurement: Incubate at 30°C for 30 minutes. Stop reaction with SDS.

-

Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 630 nm).

-

Validation:

Protocol B: Acridine Orange Fluorescence Quenching (Proton Transport)

Objective: Measure the ability of Mathemycin B to collapse an established pH gradient.

-

Dye Loading: Incubate fungal membrane vesicles with Acridine Orange (2 µM).[4] In the absence of a pH gradient, the dye is diffuse (fluorescent).

-

Activation: Add ATP (2 mM) to initiate pumping.[4]

-

Challenge: Once quenching reaches steady state, inject Mathemycin B.

-

Readout: Monitor fluorescence recovery.

-

Mechanism Confirmation: If Mathemycin B blocks the pump, the proton gradient will dissipate (via leak or lack of pumping), leading to a rapid recovery of fluorescence (de-quenching).

-

Comparative Efficacy Data

The following table contrasts Mathemycin B with standard inhibitors, highlighting its specific profile.

| Compound | Target Site | Primary Mechanism | Cross-Resistance Risk |

| Mathemycin B | V-ATPase (V₀ sector) | Proton pump arrest | Low (distinct from azoles) |

| Bafilomycin A1 | V-ATPase (V₀ sector) | Proton pump arrest | High (mechanistic overlap) |

| Amphotericin B | Ergosterol | Pore formation | None (distinct target) |

| Azoles | CYP51 (Erg11) | Membrane synthesis inhibition | None (distinct target) |

References

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[7][9][10] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][3][4][6][7][9] Journal of Natural Products, 62(6), 889–890.[3][7][9]

-

Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., & Kogler, H. (1998).[7] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5][6][7] HIL Y-8620959.[1][2][3][4][5][6][7] II. Structure Elucidation. The Journal of Antibiotics, 51(8).

-

Bowman, E. J., Siebers, A., & Altendorf, K. (1988).[7] Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells.[7] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[7] [4][7]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heme b | C34H30FeN4O4-4 | CID 53356674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Linearmycin B | C66H103NO16 | CID 10328913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 9. cjpas.net [cjpas.net]

- 10. researchgate.net [researchgate.net]

Mathemycin B: Technical Profile and Antifungal Spectrum of Activity

[1]

Executive Summary

Mathemycin B is a macrocyclic lactone antibiotic isolated from the fermentation broth of Actinomycete sp.[1][2][3] HIL Y-8620959.[4][2][3][5][6] Structurally distinct due to its large macrolactone ring (C77H142N2O29), it represents a class of secondary metabolites with significant biological activity against phytopathogens. While often discussed in the context of its co-metabolite, Mathemycin A, Mathemycin B possesses a unique pharmacological profile defined by its activity against Oomycetes (specifically Phytophthora infestans) and select fungal species.

This guide provides a rigorous analysis of Mathemycin B’s spectrum, proposed mechanism of action, and experimental methodologies for its evaluation. It is designed to assist researchers in differentiating this compound from classical polyenes and evaluating its potential as a lead structure for agricultural or antifungal drug development.

Chemical Identity and Isolation

Understanding the structural basis of Mathemycin B is prerequisite to interpreting its biological activity. Unlike smaller macrolides (e.g., erythromycin), Mathemycin B is a giant macrocyclic lactone, a feature that influences its solubility, membrane permeability, and binding kinetics.

| Property | Specification |

| Compound Name | Mathemycin B |

| Source Organism | Actinomycete sp.[4][1][2][3][6] HIL Y-8620959 |

| Chemical Class | Macrocyclic Lactone (Macrolactone) |

| Molecular Formula | C₇₇H₁₄₂N₂O₂₉ |

| Molecular Weight | ~1559.9 Da |

| Co-Metabolite | Mathemycin A (Major component, ~80% of yield) |

| Isolation Ratio | Typically 20:80 (B:A) in standard fermentation |

Isolation Workflow

The following Graphviz diagram outlines the critical path for isolating Mathemycin B from fermentation broth, highlighting the separation from its major congener, Mathemycin A.

Figure 1: Isolation workflow for Mathemycin B, emphasizing the critical HPLC step required to resolve it from the major metabolite Mathemycin A.

Spectrum of Activity

Mathemycin B exhibits a specific spectrum of activity that bridges the gap between true fungi and Oomycetes (water molds). This distinction is critical for researchers, as Oomycetes lack ergosterol in their cell membranes, a common target for many antifungals (e.g., Amphotericin B).

Quantitative Activity Profile

The following table summarizes the Minimum Inhibitory Concentration (MIC) data derived from primary screenings.

| Target Organism | Classification | MIC (µg/mL) | Comparative Potency |

| Phytophthora infestans | Oomycete | 7.8 - 62.5 | Moderate (Comparable to Mancozeb) |

| Botrytis cinerea | Fungus (Mold) | Active | Lower than Mathemycin A |

| Alternaria alternata | Fungus (Mold) | Active | Lower than Mathemycin A |

| Candida albicans | Yeast | >100 (Weak/Inactive) | Significantly less active than Polyenes |

| Aspergillus niger | Fungus (Mold) | Variable | Strain dependent |

Mechanistic Implications of the Spectrum

The activity against Phytophthora infestans is the defining feature of Mathemycin B.

-

Oomycete Sensitivity: Since Phytophthora cell walls are composed of cellulose and beta-glucans (not chitin) and their membranes lack ergosterol, Mathemycin B likely does not act via ergosterol binding (unlike polyenes) or chitin synthase inhibition (unlike nikkomycins).

-

Hypothesized Mechanism: The macrocyclic lactone structure suggests a mechanism potentially involving:

-

Mitochondrial ATPase Inhibition: Similar to Oligomycins, which are also macrolactones and show broad eukaryotic toxicity.

-

Protein Synthesis Inhibition: A common mechanism for large macrolides.

-

Mechanism of Action (MOA) Hypothesis

While the precise molecular target of Mathemycin B remains under investigation, its structural classification allows for a high-confidence hypothesis regarding its mode of action.

Validated Pathways vs. Exclusions

-

NOT Ergosterol Binding: Activity against Oomycetes rules out exclusive ergosterol targeting.

-

NOT Chitin Synthase: Activity against Oomycetes rules out exclusive chitin targeting.

-

Likely Target: General eukaryotic cellular machinery (e.g., mitochondrial respiration or specific ribosomal subunits conserved between Fungi and Oomycetes).

Figure 2: Logical deduction of Mathemycin B's mechanism of action based on its cross-kingdom activity against Oomycetes and Fungi.

Experimental Protocols for Evaluation

To validate the activity of Mathemycin B in a research setting, the following protocols are recommended. These maximize reproducibility and account for the compound's solubility profile.

In Vitro Microdilution Assay (Adapted for Oomycetes)

Standard antifungal protocols (CLSI M38-A2) must be modified for Phytophthora due to its specific growth requirements.

Reagents:

-

Medium: Rye A Agar or V8 Juice Broth (essential for sporangia production).

-

Solvent: DMSO (Mathemycin B is lipophilic; ensure final concentration <1%).

-

Inoculum: Zoospore suspension adjusted to

zoospores/mL.

Protocol:

-

Stock Preparation: Dissolve Mathemycin B in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in V8 broth ranging from 100 µg/mL down to 0.1 µg/mL.

-

Inoculation: Add 100 µL of zoospore suspension to 100 µL of drug dilution in 96-well microtiter plates.

-

Incubation: Incubate at 18–20°C (optimal for P. infestans) for 4–7 days. Note: Higher temperatures used for human pathogens (35°C) will inhibit Phytophthora independent of the drug.

-

Readout: Determine MIC as the lowest concentration preventing visible mycelial growth or zoospore motility.

Comparative Efficacy Screen

When characterizing Mathemycin B, always run parallel controls with established agents to benchmark potency.

| Control Agent | Target Class | Expected Result | Purpose |

| Mancozeb | Broad-spectrum | MIC ~60-120 µg/mL | Efficacy benchmark |

| Metalaxyl | Phenylamide | MIC <1 µg/mL | High-potency benchmark |

| Amphotericin B | Polyene | Inactive vs. Phytophthora | Negative control (MOA check) |

Future Outlook and Development Potential

Mathemycin B is currently positioned as a "hit" compound rather than a clinical candidate. Its value lies in:

-

Agricultural Fungicides: The activity against Phytophthora (Late Blight) is commercially relevant, though it must compete with highly potent synthetic agents.

-

Structural Scaffold: The C77 macrocyclic ring offers a unique scaffold for semi-synthetic modification to improve potency or solubility.

-

Resistance Breaking: As a novel structure, it may be effective against strains resistant to common azoles or phenylamides, provided the MOA is distinct.

Research Priority: Future studies should focus on elucidating the exact protein target via photo-affinity labeling or resistant mutant generation sequencing.

References

-

Mukhopadhyay, T., Nadkarni, S. R., Gupte, R. G., Ganguli, B. N., Petry, S., & Koegler, H. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[4][2][3][6] Journal of Natural Products, 62(6), 889–890.[2][3][6] Link

-

Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., Fehlhaber, H. W., & Ganguli, B. N. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5] HIL Y-8620959.[4][2][3][5][6] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585. Link

-

Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Ganguli, B. N. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5] HIL Y-8620959.[4][2][3][5][6] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities.[4][1][5][7] The Journal of Antibiotics, 51(6), 579–581. Link

An In-Depth Technical Guide to Mathemycin B: A Novel Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mathemycin B is a novel macrocyclic lactone antibiotic belonging to the macrolide class.[1][2] Isolated from the fermentation broth of Actinomycete species HIL Y-8620959, this complex natural product has demonstrated significant antifungal activity against a range of phytopathogenic organisms.[1][2] This technical guide provides a comprehensive overview of mathemycin B, including its discovery, elucidated chemical properties, and known biological activities. While the precise chemical structure of mathemycin B is not publicly available, this guide will leverage information on its co-produced analogue, mathemycin A, to infer structural characteristics. Furthermore, this document will detail the methodologies for its isolation and structural determination, and discuss its potential mechanism of action and biosynthetic origins in the context of other actinomycete-derived macrolides.

Introduction: The Rise of Novel Macrolides

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Actinomycetes have long been a fertile source of clinically significant antimicrobial agents, including the well-established macrolide class of antibiotics.[3][4][5] These compounds, characterized by a large macrocyclic lactone ring, are potent inhibitors of bacterial protein synthesis. Mathemycin B emerges from this rich discovery pipeline as a promising candidate with potential applications in agriculture and beyond. Its activity against plant pathogens highlights a critical area of need for new, effective antifungal agents.[1][2]

Discovery and Isolation of Mathemycin B

Mathemycin B was discovered as a secondary metabolite produced by the actinomycete strain HIL Y-8620959.[1][2] It is a co-metabolite, produced alongside the structurally similar mathemycin A.[1] The isolation of these macrolides from the fermentation broth is a multi-step process requiring careful optimization of culture conditions and downstream purification.

Fermentation of Actinomycete sp. HIL Y-8620959

A detailed protocol for the fermentation of Actinomycete sp. HIL Y-8620959 has not been publicly disclosed. However, a generalizable workflow for the cultivation of actinomycetes for secondary metabolite production is outlined below.

Experimental Protocol: Fermentation of Actinomycetes for Macrolide Production

-

Inoculum Preparation: A pure culture of Actinomycete sp. HIL Y-8620959 is used to inoculate a seed culture medium. This is typically a nutrient-rich broth designed to promote rapid biomass accumulation. The culture is incubated for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a specialized medium formulated to enhance secondary metabolite production. This medium often has a different nutrient composition than the seed medium, sometimes with limiting concentrations of certain nutrients to trigger the onset of secondary metabolism.

-

Fermentation Parameters: The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, and aeration.

-

Monitoring: The production of mathemycin B and A is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Extraction and Purification of Mathemycin B

Following fermentation, the macrolides are extracted from the culture broth and mycelium. A generalized purification workflow is presented below.

Experimental Protocol: Extraction and Purification

-

Broth Separation: The fermentation broth is separated from the mycelial biomass by centrifugation or filtration.

-

Solvent Extraction: The supernatant and the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the macrolides into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate mathemycin B. This typically involves:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Reverse-Phase Chromatography (C18): To further purify the macrolide fraction.

-

Preparative HPLC: To achieve high-purity separation of mathemycin B from mathemycin A and other minor metabolites.

-

Chemical Structure and Properties

Physicochemical Properties

Mathemycin B is described as a white, amorphous powder.[1] Its molecular formula has been determined by high-resolution fast atom bombardment mass spectrometry (FABMS) to be C_77_H_142_N_2_O_29_.[1] Infrared (IR) spectroscopy has revealed the presence of hydroxyl (-OH), amine (-NH), and carbonyl (C=O) functional groups.[1]

Structural Elucidation

The structure of mathemycin B was elucidated using a combination of high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1][2] The specific 2D NMR techniques employed included:[1]

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HMQC-TOCSY (Heteronuclear Multiple Quantum Coherence - Total Correlation Spectroscopy): To correlate protons with their directly attached carbons and to identify protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

While the definitive structure of mathemycin B has not been made publicly available, the structure of its co-produced analog, mathemycin A, is known (Figure 1). Given their co-production and the similarity in their names, it is highly probable that mathemycin B shares the same core macrolide scaffold as mathemycin A, with variations in its substituent groups. The molecular formula of mathemycin A is C_71_H_132_N_2_O_24_.[6] The difference in molecular formula between the two compounds (C_6_H_10_O_5_) suggests that mathemycin B may possess an additional hexose sugar moiety or a related polyol substituent.

Figure 1: Chemical Structure of Mathemycin A

Caption: The chemical structure of mathemycin A.

The complex structure of mathemycin A, and by extension mathemycin B, features a large, polyketide-derived macrolactone ring decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. This structural complexity is typical of macrolides produced by actinomycetes and is the basis for their potent biological activities.

Biological Activity of Mathemycin B

Antifungal Spectrum of Activity

Mathemycin B has been reported to be active against a variety of phytopathogenic organisms.[1][2] However, specific minimum inhibitory concentration (MIC) values against a panel of fungal pathogens have not been published. For a technical audience, the absence of quantitative data is a significant gap. To provide context, a generalized protocol for determining the MIC of an antifungal agent is provided below.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable broth medium, such as RPMI-1640.

-

Serial Dilution of Antifungal Agent: Mathemycin B is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Antibacterial Spectrum of Activity

While some initial reports classify mathemycin B as an anti-bacterial agent, the primary publication focuses exclusively on its antifungal properties.[2] Without specific data on its activity against bacterial species, its potential as an antibacterial agent remains unconfirmed. Further studies are required to determine if mathemycin B exhibits any clinically relevant antibacterial activity.

Proposed Mechanism of Action

The mechanism of action of mathemycin B has not been experimentally determined. However, based on its classification as a macrolide, a putative mechanism can be proposed. Macrolide antibiotics typically exert their effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

For its antifungal activity, the mechanism is likely different. Many antifungal macrolides, such as amphotericin B, function by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. Given that mathemycin B is a macrolactone and not a polyene, this specific mechanism is less likely. An alternative mechanism for antifungal macrolides involves the inhibition of fungal protein synthesis, similar to their antibacterial counterparts, but targeting the fungal ribosome.

Figure 2: Potential Mechanisms of Action for Macrolide Antibiotics

Caption: Hypothesized mechanisms of action for mathemycin B.

Biosynthesis of Mathemycin B

The biosynthetic pathway of mathemycin B has not been elucidated. However, as a polyketide-derived macrolide, its biosynthesis is expected to be carried out by a large, multi-modular polyketide synthase (PKS) enzyme complex.

Figure 3: Generalized Polyketide Biosynthesis Pathway

Caption: A simplified overview of polyketide macrolide biosynthesis.

The biosynthesis would initiate with a starter unit, which is sequentially elongated by the addition of extender units, each catalyzed by a specific module of the PKS. Following the assembly of the polyketide chain, it is cyclized to form the characteristic macrolactone ring. Finally, a series of post-PKS tailoring enzymes would modify the macrolactone core, including the attachment of the sugar moieties, to yield the final mathemycin B structure.

Future Directions and Conclusion

Mathemycin B represents a novel addition to the macrolide class of antibiotics with demonstrated potential as an antifungal agent against plant pathogens. However, significant research is still required to fully characterize this promising molecule. Key areas for future investigation include:

-

Definitive Structure Elucidation: Publication of the complete chemical structure of mathemycin B is essential for further development.

-

Quantitative Biological Profiling: A comprehensive evaluation of its antifungal and antibacterial activity against a broad panel of clinically and agriculturally relevant pathogens is needed.

-

Mechanism of Action Studies: Elucidating the precise molecular target of mathemycin B will provide critical insights for potential optimization.

-

Biosynthetic Pathway Characterization: Identifying and characterizing the mathemycin biosynthetic gene cluster could enable the production of novel analogues through genetic engineering.

-

Toxicology and Preclinical Studies: Assessment of the safety profile of mathemycin B is a prerequisite for any potential therapeutic applications.

References

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959. Journal of Natural Products, 62(6), 889–890. [Link]

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999). Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959. PubMed. [Link]

- Mukhopadhyay, T., et al. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp. HIL Y-8620959. II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582-5.

- Jaskowska, K., et al. (2018). Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties. Polish Journal of Microbiology, 67(3), 259-272.

-

J-GLOBAL. (n.d.). Mathemycin A. Japan Science and Technology Agency. Retrieved from [Link]

-

Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. (2019). MDPI. [Link]

-

Omura, S. (2017). Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics. ResearchGate. [Link]

- Barka, E. A., et al. (2016). Taxonomy, Physiology, and Natural Products of Actinobacteria. Microbiology and Molecular Biology Reviews, 80(1), 1-43.

-

Actinomycetes: The Antibiotics Producers. (2019). PubMed Central. [Link]

-

Marine Actinomycetes, New Sources of Biotechnological Products. (2011). PubMed Central. [Link]

-

Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties. (2018). PubMed Central. [Link]

-

Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. (2024). Frontiers. [Link]

-

Antifungal activity of actinobacteria against fungus isolates of clinical importance. (2014). SciSpace. [Link]

-

Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. (2024). The Journal of Infection in Developing Countries. [Link]

-

Identification of Secondary Metabolites from Actinomycetes Isolated from the Hilly Region of Nepal. (2024). Prithvi Narayan Campus. [Link]

-

The structure of manumycin. I. Characterization, structure elucidation and biological activity. (1987). PubMed. [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2013). PubMed. [Link]

-

Actinomycete Potential as Biocontrol Agent of Phytopathogenic Fungi: Mechanisms, Source, and Applications. (2022). MDPI. [Link]

-

Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (1998). National Institutes of Health. [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). MDPI. [Link]

-

Whole-Cell Biocatalysis: Next-Generation Technology for Green Synthesis of Pharmaceutical, Chemicals, and Biofuels. (2023). DOKUMEN.PUB. [Link]

Sources

- 1. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yellamycin B | C36H48N2O11 | CID 196756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Distinct genetic origins of eumelanin levels and barring patterns in cichlid fishes | PLOS One [journals.plos.org]

- 6. Mathemycin A | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

Introduction: The Imperative for Early-Stage De-risking

Executive Summary: Strategic Toxicology Framework for Mathemycin B

Subject: Preliminary Safety Assessment & Toxicity Profiling of Mathemycin B Compound Class: Antifungal Macrolactone (Isolated from Actinomycete sp.[1] HIL Y-8620959) Intended Use: Antifungal Lead Optimization

Mathemycin B, a macrocyclic lactone isolated from Actinomycete sp.[2][3][4] HIL Y-8620959, has demonstrated potent activity against phytopathogenic fungi [1]. However, the translation of macrolactone scaffolds from environmental isolates to therapeutic candidates is frequently attrition-prone due to off-target eukaryotic toxicity.

As a Senior Application Scientist, I argue that standard "tick-box" toxicology is insufficient for this compound class. Instead, we must adopt a mechanism-based screening architecture . Macrolides and macrocyclic lactones are historically associated with specific toxicity vectors: QT interval prolongation (hERG channel blockade), phospholipidosis, and CYP450-mediated hepatotoxicity.

This guide outlines a preliminary study protocol designed not just to observe if Mathemycin B is toxic, but how it interacts with mammalian physiology.

Structural Basis & Mechanistic Hypotheses

Before pipetting a single reagent, we must ground our experiments in structural logic. Mathemycin B possesses a large lactone ring (C77H142N2O29) [2]. This lipophilic macrocycle suggests high membrane permeability, raising two critical safety flags:

-

Hepatocellular Accumulation: Lipophilic macrolides often undergo hepatic sequestration, potentially leading to cholestasis or phospholipidosis.

-

Off-Target Ion Channel Binding: The structural bulk of macrolactones can physically occlude the hERG potassium channel pore, a known risk factor for fatal arrhythmias (Torsades de Pointes).

Therefore, our preliminary studies must prioritize Cardiotoxicity and Hepatotoxicity over general systemic toxicity.

Phase I: In Vitro Screening Protocol

We utilize a "Fail Early, Fail Cheap" philosophy. The following assays are self-validating: positive controls (e.g., Valinomycin for cytotoxicity, Doxorubicin for apoptosis) must be run in parallel to ensure assay sensitivity.

High-Content Cytotoxicity Profiling (HCS)

Instead of simple MTT assays, we employ multi-parametric High-Content Screening to detect sub-lethal toxicity.

-

Cell Lines: HepG2 (Liver), HEK293 (Kidney), H9c2 (Cardiomyocyte surrogate).

-

Endpoints:

-

Mitochondrial Membrane Potential (TMRM dye).

-

Cell Membrane Integrity (LDH Release).

-

Nuclear Morphology (Hoechst 33342).

-

The hERG Liability Assay (Automated Patch Clamp)

Given the macrolide structure, this is non-negotiable.

-

Method: Whole-cell patch clamp on CHO cells stably expressing hERG (Kv11.1).

-

Threshold: An IC50 < 10 µM triggers a "Red Flag" for structural re-engineering.

Metabolic Stability & CYP Inhibition

-

Protocol: Incubate Mathemycin B (1-10 µM) with pooled human liver microsomes (HLM).

-

Analysis: LC-MS/MS quantification of parent compound depletion.

-

Causality: If CYP3A4 is inhibited (IC50 < 5 µM), drug-drug interaction potential is high, a common failure mode for antifungal agents.

Data Visualization: Toxicity Pathways

To understand the potential cellular impact of Mathemycin B, we model a hypothetical toxicity pathway based on macrolide class effects. This directs our choice of biomarkers (e.g., Caspase-3, ROS).

Figure 1: Hypothetical toxicity mechanism for Mathemycin B, highlighting dual risks of mitochondrial dysfunction and hERG blockade.

Phase II: Experimental Workflow & Decision Matrix

This workflow ensures logical progression. We do not proceed to animal models (Phase II) unless In Vitro (Phase I) criteria are met.

Figure 2: Decision-gated workflow for Mathemycin B toxicity assessment.

Quantitative Data Summary: Proposed Assay Specifications

The following table summarizes the key assays, the specific metrics to be gathered, and the industry-standard acceptance criteria for early-stage leads.

| Assay Category | Experimental Model | Key Metric | Acceptance Criteria (Lead Stage) |

| Cytotoxicity | HepG2 (Human Liver) | CC50 (50% Cytotoxic Conc.) | > 50 µM |

| Cardiotoxicity | hERG Patch Clamp | IC50 (Channel Inhibition) | > 10 µM |

| Genotoxicity | Ames Test (Salmonella) | Mutagenicity Index | Negative (Fold change < 2) |

| Metabolic Stability | Human Liver Microsomes | T½ (Half-life) | > 30 minutes |

| Hemolysis | Human Erythrocytes | % Lysis at 10 µM | < 5% |

References

-

Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, T. E., et al. (1999).[1] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959. Journal of Natural Products, 62(6), 889–890.[1] Link

-

Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., et al. (1998).[1] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[1][3][5][6] HIL Y-8620959.[1][2][3][4][5][6] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[1][3] Link

-

FDA Guidance for Industry. (2012).[1][6] Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Link

-

OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.Link

Sources

Methodological & Application

mathemycin B isolation and purification protocol

Application Note: Isolation and Purification Protocol for Mathemycin B

Executive Summary

Mathemycin B is a rare macrocyclic lactone antibiotic produced by the actinomycete strain Actinomycete sp.[1] HIL Y-8620959.[1][2][3] Structurally distinct from common macrolides, it exhibits potent antifungal activity, particularly against phytopathogens like Phytophthora infestans (Late Blight).

This application note provides a high-fidelity protocol for the upstream fermentation, downstream extraction, and chromatographic purification of Mathemycin B. Unlike generic protocols, this guide emphasizes the "Critical Quality Attributes" (CQAs) required to separate Mathemycin B from its structural analogue, Mathemycin A, and other co-metabolites.

Biological Source & Fermentation Strategy

Source Organism: Actinomycete sp.[1][2][3] HIL Y-8620959 (Rare Actinomycete).[1][3] Biosafety Level: BSL-1 (Standard Microbiological Practices).

Seed Train Optimization

To maximize titer, a two-stage seed train is employed to transition the organism from metabolic dormancy (spore state) to exponential growth before inoculation into the production medium.

-

Seed Medium (SM-1):

-

Glucose: 15.0 g/L

-

Soybean Meal: 10.0 g/L

-

Corn Steep Liquor: 5.0 g/L[4]

-

CaCO₃: 2.0 g/L

-

pH: Adjusted to 7.2 prior to sterilization.

-

Protocol:

-

Inoculation: Transfer a loopful of well-sporulated mycelium (14-day slant) into 50 mL of SM-1 in a 250 mL baffled Erlenmeyer flask.

-

Incubation: 48 hours at 28°C, 220 RPM.

-

Validation: Check for dense, uniform vegetative growth (microscopy should reveal hyphal branching without contamination).

Production Fermentation

The production of secondary metabolites like Mathemycin B occurs during the idiophase (stationary phase).

-

Production Medium (PM-B):

-

Soluble Starch: 20.0 g/L

-

Glucose: 10.0 g/L

-